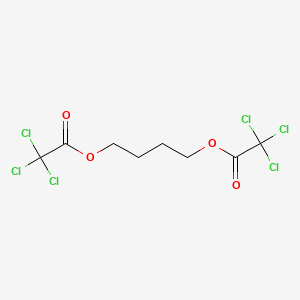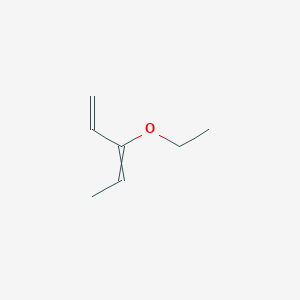
1-(2-Chloroethyl)-3-(4-ethylcyclohexyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloroethyl)-3-(4-ethylcyclohexyl)urea is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of a chloroethyl group and an ethylcyclohexyl group attached to the urea moiety
Méthodes De Préparation
The synthesis of 1-(2-Chloroethyl)-3-(4-ethylcyclohexyl)urea typically involves the reaction of 2-chloroethylamine with 4-ethylcyclohexyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Analyse Des Réactions Chimiques
1-(2-Chloroethyl)-3-(4-ethylcyclohexyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. Major products formed from these reactions depend on the type of reaction and the reagents used.
Applications De Recherche Scientifique
1-(2-Chloroethyl)-3-(4-ethylcyclohexyl)urea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(2-Chloroethyl)-3-(4-ethylcyclohexyl)urea involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or disruption of cellular processes. The ethylcyclohexyl group may contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets.
Comparaison Avec Des Composés Similaires
1-(2-Chloroethyl)-3-(4-ethylcyclohexyl)urea can be compared with other urea derivatives, such as:
1-(2-Chloroethyl)-3-cyclohexylurea: Lacks the ethyl group on the cyclohexyl ring, which may affect its chemical and biological properties.
1-(2-Chloroethyl)-3-(4-methylcyclohexyl)urea: Contains a methyl group instead of an ethyl group, potentially altering its reactivity and applications.
1-(2-Chloroethyl)-3-(4-isopropylcyclohexyl)urea: The presence of an isopropyl group may influence its solubility and interaction with biological targets.
Propriétés
Numéro CAS |
33082-82-5 |
|---|---|
Formule moléculaire |
C11H21ClN2O |
Poids moléculaire |
232.75 g/mol |
Nom IUPAC |
1-(2-chloroethyl)-3-(4-ethylcyclohexyl)urea |
InChI |
InChI=1S/C11H21ClN2O/c1-2-9-3-5-10(6-4-9)14-11(15)13-8-7-12/h9-10H,2-8H2,1H3,(H2,13,14,15) |
Clé InChI |
ZOGVPOQPPINVOB-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCC(CC1)NC(=O)NCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




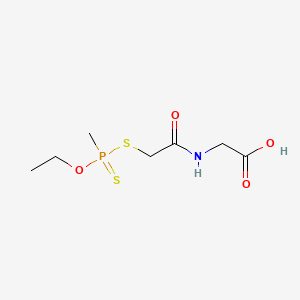

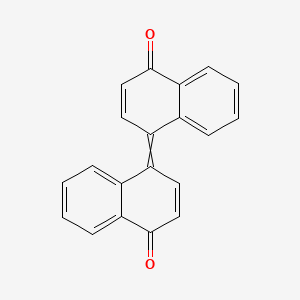

![1H,1'H-[2,2'-Biphthalazine]-1,1',4,4'(3H,3'H)-tetrone](/img/structure/B14676239.png)
![{7-[(4-Nitrobenzoyl)oxy]hexahydro-1h-pyrrolizin-1-yl}methyl 4-nitrobenzoate](/img/structure/B14676240.png)


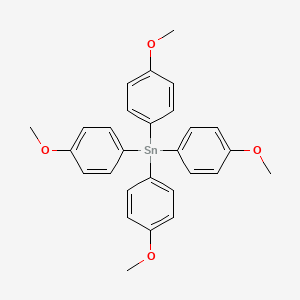
![3'H,6'H-Spiro[1,3-dioxolane-2,5'-naphtho[1,8a-b]oxirene]](/img/structure/B14676262.png)
